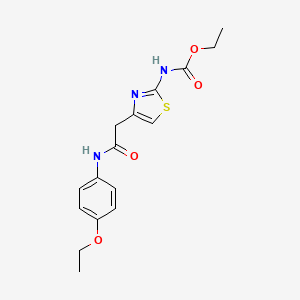

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group at the 2-position of the thiazole ring and a 2-((4-ethoxyphenyl)amino)-2-oxoethyl substituent at the 4-position. The thiazole core is a heterocyclic aromatic system known for its role in medicinal chemistry due to its bioisosteric properties and metabolic stability .

Synthetic routes for analogous compounds often involve multicomponent reactions (e.g., Petasis reactions), coupling of aminothiazoles with activated carbonyl derivatives, or hydrolysis/condensation steps (e.g., with thiocarbonyl-bis-thioglycolic acid) . For example, highlights a related synthesis using HFIP solvent and molecular sieves, yielding 22% product after chromatographic purification .

Properties

IUPAC Name |

ethyl N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-22-13-7-5-11(6-8-13)17-14(20)9-12-10-24-15(18-12)19-16(21)23-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCXLUPKIRVDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-bromoacetylthiazole under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are of interest in organic synthesis and material science.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: Due to its structural similarity to other bioactive thiazole derivatives, it is being investigated for its potential as an anticancer, anti-inflammatory, and antioxidant agent.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but its activity is thought to be mediated through the modulation of signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the thiazole ring, carbamate/amide groups, and aromatic moieties. Key examples include:

Key Observations :

- Lipophilicity : The 4-ethoxyphenyl group in the target compound increases logP compared to hydroxyl or carboxylic acid analogues (e.g., ), favoring membrane permeability.

- Synthetic Complexity : Multicomponent reactions (e.g., Petasis) offer modularity but suffer from lower yields (e.g., 22% in ), whereas stepwise syntheses (e.g., ) provide better control but require more steps.

Physicochemical Properties

- Melting Points : Analogues with polar groups (e.g., hydroxyl, carboxylic acid) exhibit higher melting points (>200°C) due to hydrogen bonding, while lipophilic derivatives (e.g., ethoxy, bromophenyl) melt at 120–160°C .

- Solubility : Carbamates generally show moderate aqueous solubility (~1–10 mg/mL in DMSO), whereas carboxylic acid derivatives (e.g., ) are more soluble in polar solvents .

Biological Activity

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound classified as a thiazole derivative. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 953226-65-8 |

Structural Characteristics

The structure of this compound features a thiazole ring linked to an ethyl carbamate group and a 4-ethoxyphenyl moiety. This unique combination may contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. For instance, it has shown moderate cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation, which is crucial for cancer growth.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on six different cancer cell lines. The results demonstrated that the compound induced apoptosis in these cells, suggesting a promising avenue for cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical cellular processes such as:

- Cell Proliferation : By inhibiting key pathways, the compound can slow down or halt the growth of cancer cells.

- Antimicrobial Activity : The thiazole ring structure enhances its ability to penetrate bacterial membranes and disrupt cellular functions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : The initial step involves reacting thioketones with α-bromoacids to yield thiazole derivatives.

- Carbamate Formation : The introduction of the carbamate moiety is achieved through reaction with ethyl chloroformate under basic conditions.

- Substitution Reactions : The incorporation of the 4-ethoxyphenyl group occurs via nucleophilic substitution reactions.

Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1 | React thioketones with α-bromoacids |

| Step 2 | Introduce carbamate via ethyl chloroformate |

| Step 3 | Incorporate 4-ethoxyphenyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.